5-Isocyano-2-methyl-[3,4'-bipyridin]-6(1H)-one
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Overview
Description
5-Isocyano-2-methyl-[3,4’-bipyridin]-6(1H)-one is a compound of interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an isocyano group, which is known for its reactivity and versatility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isocyano-2-methyl-[3,4’-bipyridin]-6(1H)-one typically involves the reaction of 2-methyl-[3,4’-bipyridin]-6(1H)-one with an isocyanide reagent under controlled conditions. One common method involves the use of dimethyl sulfoxide (DMSO) as a solvent and a radical initiator to facilitate the reaction . The reaction is carried out at room temperature under a nitrogen atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Isocyano-2-methyl-[3,4’-bipyridin]-6(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The isocyano group can be oxidized to form corresponding isocyanates.
Reduction: Reduction reactions can convert the isocyano group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Isocyanates
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Isocyano-2-methyl-[3,4’-bipyridin]-6(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its anti-cancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Isocyano-2-methyl-[3,4’-bipyridin]-6(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The isocyano group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Phenyl isocyanate: Similar in having an isocyano group but differs in the aromatic ring structure.
2-Isocyano-5-methyl-1,10-biphenyl: Shares the isocyano and methyl groups but has a different biphenyl backbone.
Uniqueness
5-Isocyano-2-methyl-[3,4’-bipyridin]-6(1H)-one is unique due to its bipyridin structure, which provides additional sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H9N3O |
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Molecular Weight |
211.22 g/mol |
IUPAC Name |
3-isocyano-6-methyl-5-pyridin-4-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C12H9N3O/c1-8-10(9-3-5-14-6-4-9)7-11(13-2)12(16)15-8/h3-7H,1H3,(H,15,16) |
InChI Key |
CCGWOALSOFLMBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)[N+]#[C-])C2=CC=NC=C2 |
Origin of Product |
United States |
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